Target-Class Divergence: SIRT1 Activation vs. Carbonic Anhydrase Inhibition Between 2-Naphthyl and 1-Naphthyl Isomers
DrugMapper annotates N1-(naphthalen-2-yl)ethane-1,2-diamine (CAS 23314-26-3) as an NAD-dependent deacetylase sirtuin 1 (SIRT1) activator, with associated disease indications including Type 2 Diabetes Mellitus, Psoriasis, Chronic Obstructive Pulmonary Disease, Colitis, and Sepsis [1]. In contrast, the positional isomer N1-(naphthalen-1-yl)ethane-1,2-diamine (CAS 551-09-7) is characterized as a carbonic anhydrase inhibitor targeting CA-I, CA-IV, CA-VI, CA-IX, CA-XII, and CA-XIV with a fundamentally different disease indication map [2]. This represents a complete target-class switch driven solely by naphthalene attachment position.
| Evidence Dimension | Primary annotated molecular target / mechanism |
|---|---|
| Target Compound Data | NAD-dependent deacetylase sirtuin 1 (SIRT1) activator (CAS 23314-26-3) |
| Comparator Or Baseline | Carbonic anhydrase family inhibitor, multi-isoform (CAS 551-09-7, 1-naphthyl isomer) |
| Quantified Difference | Qualitative target-class difference; SIRT1 activation vs. carbonic anhydrase inhibition |
| Conditions | DrugMapper / IDAAPM database annotation; BindingDB target annotation |
Why This Matters
For programs targeting sirtuin pathways or epigenetic modulation, procurement of the 2-naphthyl isomer is mandatory; substitution with the 1-naphthyl isomer would redirect activity toward carbonic anhydrase isoforms and invalidate the intended screening or lead-optimization workflow.
- [1] DrugMapper: N1-(naphthalen-2-yl)ethane-1,2-diamine – NAD-dependent deacetylase sirtuin 1 activator. IDAAPM, University of Helsinki. View Source
- [2] DrugMap (IDRBLab): N1-(naphthalen-1-yl)ethane-1,2-diamine (CAS 551-09-7) – carbonic anhydrase inhibitor target profile. View Source
